molecular formula C12H12BrFN2O2 B2585851 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1376365-58-0

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide

Cat. No.: B2585851
CAS No.: 1376365-58-0
M. Wt: 315.142
InChI Key: GYQSDWUZRLUOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is an organic compound with the molecular formula C12H12BrFN2O2 and a molecular weight of 315.142. This compound is characterized by the presence of bromine, fluorine, and a benzamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide typically involves the following steps:

    Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Amidation: The intermediate product is then subjected to amidation with 2-(prop-2-enoylamino)ethylamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amidation in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The prop-2-enoylamino group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-2-methylaniline
  • 4-Bromo-3-fluoro-2-methylphenylamine

Uniqueness

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is unique due to its specific combination of bromine, fluorine, and the prop-2-enoylaminoethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-9(13)10(14)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSDWUZRLUOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.